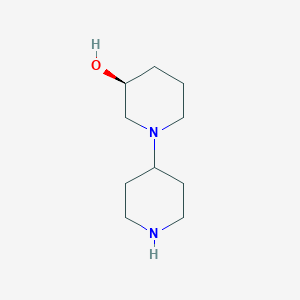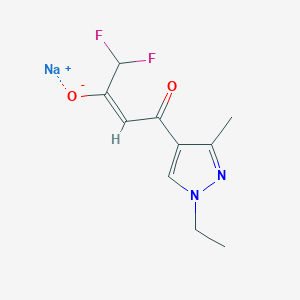
sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate is a synthetic organic compound that features a pyrazole ring and a difluorobut-2-en-2-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorobut-2-en-2-olate Moiety: This step involves the reaction of the pyrazole derivative with a difluorinated precursor, such as difluoroacetic acid or its derivatives, under basic conditions to form the enolate.
Formation of the Sodium Salt: The final step involves the neutralization of the enolate with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the enolate moiety.
Reduction: Reduction reactions could target the carbonyl group or the difluoroalkene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole ring or the enolate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe to study biological pathways or molecular interactions.
Industry
Agriculture: The compound could be explored for use as a pesticide or herbicide.
Polymers: It may be used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could coordinate with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate: shares similarities with other pyrazole derivatives and difluoroalkenes.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole have similar ring structures.
Difluoroalkenes: Compounds such as 1,1-difluoro-2-butene have similar difluoroalkene moieties.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with a difluoroalkene moiety, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H11F2N2NaO2 |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
sodium;(E)-4-(1-ethyl-3-methylpyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H12F2N2O2.Na/c1-3-14-5-7(6(2)13-14)8(15)4-9(16)10(11)12;/h4-5,10,16H,3H2,1-2H3;/q;+1/p-1/b9-4+; |
InChI Key |
KJRFRVHLGOICAP-JOKMOOFLSA-M |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)/C=C(\C(F)F)/[O-].[Na+] |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=C(C(F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


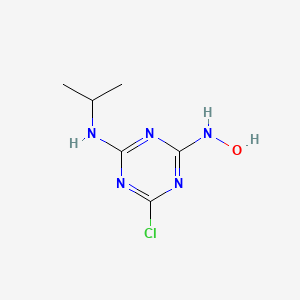
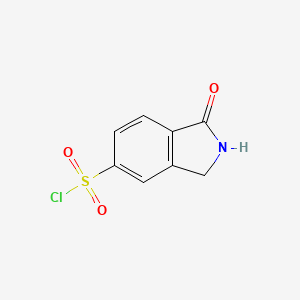
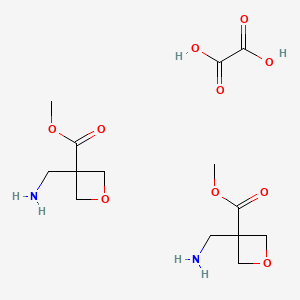
![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
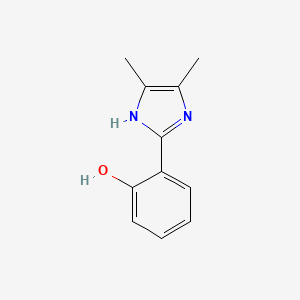
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
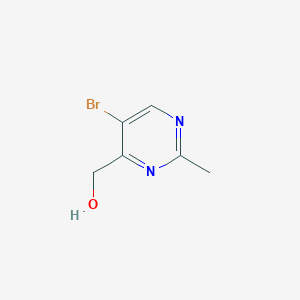
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
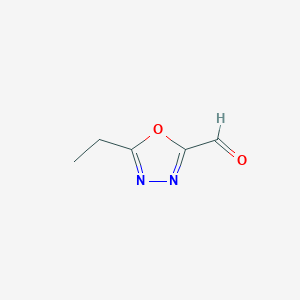
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
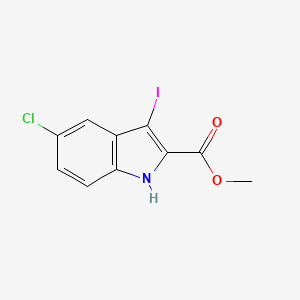
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
